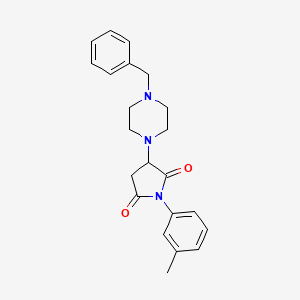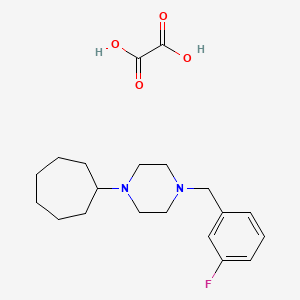![molecular formula C19H29N3O3 B4960633 methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)
methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research. It is a member of the pyridine family and is commonly referred to as MAP-5. MAP-5 has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of MAP-5 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of COX-2, an enzyme responsible for inflammation and pain. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects
MAP-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have insecticidal properties and can be used as a pesticide. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MAP-5 in lab experiments is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various scientific fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for the study of MAP-5. One area of research is to further understand its mechanism of action and optimize its use in medicine. Another area of research is to explore its potential use in agriculture as a pesticide. Additionally, there is potential for the development of new materials using MAP-5 as a building block. Overall, the study of MAP-5 has the potential to lead to significant advancements in various scientific fields.
Synthesis Methods
The synthesis of MAP-5 involves the reaction of 2-(1-azocanyl)-3-pyridinylmethylamine with methyl 5-oxopentanoate. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure MAP-5.
Scientific Research Applications
MAP-5 has been studied extensively for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in drug delivery systems. In agriculture, it has been shown to have insecticidal properties and can be used as a pesticide. In material science, it has been studied for its potential use in the development of new materials, such as sensors and catalysts.
properties
IUPAC Name |
methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-25-18(24)11-7-10-17(23)21-15-16-9-8-12-20-19(16)22-13-5-3-2-4-6-14-22/h8-9,12H,2-7,10-11,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGXVVQJQVQTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NCC1=C(N=CC=C1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[2-(azocan-1-yl)pyridin-3-yl]methylamino]-5-oxopentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)

![2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)
![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)
